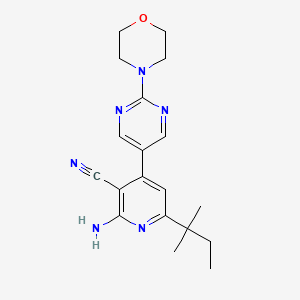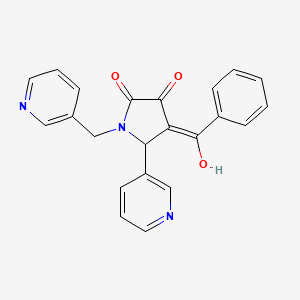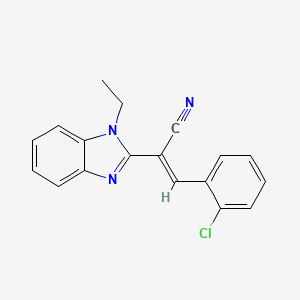
2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile, also known as DPM-1001, is a potent and selective inhibitor of the protein kinase C (PKC) isoform epsilon. It has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile selectively inhibits the PKC isoform epsilon, which plays a critical role in cell proliferation, differentiation, and survival. PKC epsilon is overexpressed in many types of cancer cells and is associated with poor prognosis and resistance to chemotherapy and radiation therapy. By inhibiting PKC epsilon, 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile can induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways involved in cancer, cardiovascular diseases, and neurological disorders. In addition, 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its cardioprotective and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile for lab experiments is its high selectivity and potency for PKC epsilon, which allows for specific targeting of this isoform without affecting other PKC isoforms or related kinases. This makes it a valuable tool for studying the role of PKC epsilon in various biological processes and diseases. However, one limitation of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile, including:
1. Further studies on the mechanisms of action of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile in cancer, cardiovascular diseases, and neurological disorders, including the identification of downstream targets and signaling pathways.
2. Development of more potent and selective inhibitors of PKC epsilon based on the structure of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile.
3. Evaluation of the safety and efficacy of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile in clinical trials for various indications, including cancer, heart failure, and stroke.
4. Investigation of the potential use of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile as a diagnostic or prognostic marker for cancer and other diseases.
5. Exploration of the potential use of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile in combination with other therapies, such as chemotherapy, radiation therapy, and immunotherapy, for enhanced efficacy and reduced toxicity.
In conclusion, 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile is a promising compound with potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. Its selective inhibition of PKC epsilon makes it a valuable tool for studying the role of this isoform in various biological processes and diseases. Further research is needed to fully elucidate its mechanisms of action and evaluate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile involves a multi-step process, starting with the reaction of 2-amino-4-chloro-6-(1,1-dimethylpropyl)pyrimidine with morpholine to form 2-morpholin-4-yl-4-chloro-6-(1,1-dimethylpropyl)pyrimidine. This intermediate is then reacted with 2-cyano-3,4-dihydroisoquinoline in the presence of a palladium catalyst to yield 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile.
Wissenschaftliche Forschungsanwendungen
2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile has been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure, and to improve neurological function in animal models of stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
2-amino-6-(2-methylbutan-2-yl)-4-(2-morpholin-4-ylpyrimidin-5-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-4-19(2,3)16-9-14(15(10-20)17(21)24-16)13-11-22-18(23-12-13)25-5-7-26-8-6-25/h9,11-12H,4-8H2,1-3H3,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFGKHIWPJWVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NC(=C(C(=C1)C2=CN=C(N=C2)N3CCOCC3)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-diethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5297605.png)

![N-methyl-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidine-3-carboxamide](/img/structure/B5297626.png)

![1-(1-adamantyl)-3-[4-(allyloxy)phenyl]-2-propen-1-one](/img/structure/B5297646.png)

![N-(3-cyano-2-thienyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5297659.png)
![1,6-dimethyl-N-[(1-propylcyclobutyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5297675.png)
![4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B5297678.png)

![7-(3,5-dimethylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5297694.png)
![4-{3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5297698.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5297703.png)
![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5297706.png)